5-Isopropyloxy pyrrolidin-2-one
Description
5-Isopropyloxy pyrrolidin-2-one is a pyrrolidinone derivative characterized by an isopropyloxy (-O-iPr) substituent at the 5-position of the lactam ring. Pyrrolidin-2-one derivatives are widely studied for their diverse pharmacological and agrochemical applications, including insecticidal properties and kinase inhibition . For example, compounds like 5-((isopropylamino)methyl)pyrrolidin-2-one (CAS 1177316-08-3) and 5-isopropoxy-1-[(4-phenylphenyl)sulfonyl]pyrrolidin-2-one () highlight the versatility of substituents on the pyrrolidinone scaffold .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
5-propan-2-yloxypyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-5(2)10-7-4-3-6(9)8-7/h5,7H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
QAKFPYIAROCGIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCC(=O)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-isopropyloxy pyrrolidin-2-one with key analogs based on substituent type, biological activity, and physicochemical properties:
Key Observations:
Substituent Effects on Bioactivity :
- The 5-isopropyl group in 5-isopropylpyrrolidin-2-one contributes to insecticidal efficacy, as observed in C. cladosporioides extracts . In contrast, ether-linked substituents (e.g., 5-O-iPr) may alter solubility and target interactions but lack direct activity data.
- Sulfonyl derivatives (e.g., ) are often designed for enhanced stability or kinase inhibition, as seen in TRK inhibitors like (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide .
Physicochemical Properties: Ether groups (e.g., 5-O-iPr) increase hydrophobicity compared to polar amine or hydroxyl substituents but remain less hydrophobic than alkyl chains (e.g., 5-iPr). The parent compound, 2-pyrrolidinone, has well-documented thermodynamic properties (e.g., vapor pressure correlations, isentropic compressibility), serving as a benchmark for derivative studies .
Synthesis Strategies: 5-Substituted pyrrolidinones are typically synthesized via nucleophilic substitution or microbial extraction. For example, 5-isopropylpyrrolidin-2-one is a fungal secondary metabolite , while sulfonyl derivatives require multi-step functionalization .
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